molecular formula C20H20O6 B1669318 Cubebin CAS No. 18423-69-3

Cubebin

Cat. No. B1669318
CAS RN: 18423-69-3
M. Wt: 356.4 g/mol
InChI Key: DIYWRNLYKJKHAM-MDOVXXIYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cubebin is a compound found in Piper cubeba, also known as cubeb, a plant used in traditional herbal medicine for treating various diseases, especially digestive and respiratory disorders . The plant is rich in essential oil, found mainly in fruits, making it economically important .


Molecular Structure Analysis

This compound has a molecular formula of C20H20O6, an average mass of 356.369 Da, and a monoisotopic mass of 356.125977 Da . It has 3 defined stereocenters .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 526.8±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It has 6 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Anti-inflammatory Activity

Cubebin, a lignan extracted from the leaves of Zanthoxyllum naranjillo, has shown significant anti-inflammatory activity. It reduced edema induced by prostaglandin PGE2 and the number of writhings in mice, suggesting its mechanism of action is similar to non-steroidal drugs (Bastos et al., 2001).

Hepatoprotective Effects

This compound isolated from Syringa oblata demonstrated significant hepatoprotective effects against CCl4-induced hepatic damage in mice. It improved biochemical and physiological indexes of serum and hepatic tissue, preventing pathological damage to liver tissue (Li et al., 2021).

Cytotoxicity and Mutagenicity Studies

Studies on this compound from Piper cubeba revealed its cytotoxic effects at high concentrations in hepatoma cells. However, lower concentrations showed no cytotoxic, mutagenic, or proliferative effects, indicating its safety for consumption within certain limits (Niwa et al., 2013).

Vascular Effects

This compound has a vasorelaxant effect, facilitating endothelium-dependent and -independent relaxation in rat aorta. It promotes vasorelaxation via the NO/cGMP pathway without prostacyclin involvement, suggesting potential applications in vascular health (Carvalho et al., 2013).

Isolation and Utilization

Research focused on isolating (-)-cubebin from Piper cubeba seeds for optimization studies and potential fungal biotransformation to obtain (-)-hinokinin, showcasing its significance in biochemical applications (Paula et al., 2017).

Genotoxicity Assessment

Genotoxic effects of (−)‐this compound were studied in mice, showing dose-related clastogenic and genotoxic effects in somatic cells. Caution is advised for its ingestion, especially at high doses (Maistro et al., 2010).

Multi-Therapeutic Potential

This compound has been recognized for its various biological actions, including antileukemic, antimycobacterial, analgesic, anti-inflammatory, and antispasmodic properties. Its therapeutic potential sets a foundation for novel biological agent development (Agrawal et al., 2023).

Melanogenesis Stimulation

This compound stimulates melanogenesis in murine B16 melanoma cells by enhancing tyrosinase expression mediated by activation of p38 MAPK. This suggests potential applications in dermatological research (Hirata et al., 2007).

Modulatory Effects on Mutagenicity

This compound showed significant reduction in mutagenicity induced by doxorubicin in V79 cells and by urethane in Drosophila. Its dual role as a free radical scavenger at low concentrations and a potential pro-oxidant at higher concentrations highlights its complex biochemical interactions (de Rezende et al., 2013).

Trypanocidal Activity

This compound derivatives demonstrated varying degrees of trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas' disease. This indicates its potential as a basis for developing novel trypanocidal agents (de Souza et al., 2005).

Structural Elucidation

Research on the absolute configuration of (−)-cubebin employed chiroptical spectroscopy and quantum chemical calculations, emphasizing the complexities of stereochemical determination in natural compounds (Macedo et al., 2020).

Oxidation Catalysis

A study on the oxidation of (−)-cubebin using biomimetic metalloporphyrin catalytic systems demonstrated efficient conversion, underscoring its potential in synthetic chemistry (Andrade et al., 2009).

Safety Profile on Cancer Cells

Investigating the safety profile of (−)-cubebin on human colon adenocarcinoma cells, it was found to be cytotoxic at high concentrations but safe at lower concentrations. This provides important insights for its pharmacological applications (Niwa et al., 2016).

Analgesic Properties

This compound exhibited analgesic properties in the mouse writhing test, highlighting its potential use as an analgesic agent (Borsato et al., 2000).

Neuroprotective Effect

This compound showed neuroprotective effects in mice with scopolamine-induced amnesia, suggesting potential applications in Alzheimer's disease treatment [(Somani et al., 2017)](https://consensus.app/papers/effect-cubebin-dibenzylbutyrolactone-lignan-somani/54b7145b87f857cd8bdda306cea1b5b1/?utm_source=chatgpt).

Anticancer Activity

Studies on this compound and its synthetic derivatives revealed significant anticancer activity against various human cancer cell lines, indicating its potential as a basis for novel anticancer agents (Rajalekshmi et al., 2016).

Compound Identification

Research efforts have been directed towards the identification of this compound and its epimer, epithis compound, using 2D-NMR spectroscopy, highlighting the importance of advanced techniques in natural product chemistry (Wahyono et al., 2005).

Isolation and Characterization

The isolation and characterization of (-)-cubebin from Piper cubeba fruits were conducted, providing insights into efficient methods for extracting bioactive compounds from plant sources (Mulik & Laddha, 2015).

Medicinal Attributes

A review focused on the medicinal attributes of this compound and hinokinin from Piper cubeba, exploring their structural characterization and synthesis, and highlighting their potential in medicine (Lima et al., 2018).

Mechanism of Action

Target of Action

Cubebin has been found to interact with several targets. It has demonstrated antiplatelet activity, specifically inhibiting platelet aggregation induced by thrombin . In addition, it has shown significant interactions with the targets PknB and DprE1, proteins associated with Mycobacterium tuberculosis . Furthermore, it has exhibited antibacterial activity against microorganisms that cause endodontic infections .

Mode of Action

This compound interacts with its targets to exert its biological effects. For instance, it inhibits platelet aggregation, a key process in arterial thrombosis . In the context of Mycobacterium tuberculosis, this compound interacts with the targets PknB and DprE1, leading to significant docking scores compared to controls . Moreover, it has been found to inhibit acetylcholinesterase (AChE), a key enzyme involved in Alzheimer’s disease .

Biochemical Pathways

This compound affects several biochemical pathways. It promotes vasorelaxation via the NO/cGMP pathway in rat aorta, without the involvement of prostacyclin . It also demonstrates hepatoprotective effects by improving alterations of biochemical and physiological indexes of serum and hepatic tissue induced by CCl4 .

Result of Action

This compound’s action results in various molecular and cellular effects. It has demonstrated neuroprotective effects against β-amyloid (Aβ) cytotoxicity in SH-SY5Y human neuroblastoma cell lines . It also exhibits hepatoprotective effects, improving alterations in biochemical and physiological indexes of serum and hepatic tissue induced by CCl4 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, patients can be affected by external factors such as the environment, chemical reagents, and drugs, which can cause severe hepatic damage . .

Safety and Hazards

Cubebin is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It’s a moderate to severe irritant to the skin and eyes . In vitro studies have shown that this compound was cytotoxic at 280 μM, whereas no cytotoxicity was demonstrated below 28 μM .

Future Directions

Cubebin has shown potential in the prevention and treatment of Alzheimer’s Disease (AD) in vitro . The neuroprotective effects of this compound and its potential as a good candidate for the development of novel biological agents through derivatization are areas of ongoing research .

properties

IUPAC Name

(2S,3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15,20-21H,5-6,9-11H2/t14-,15+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYWRNLYKJKHAM-MDOVXXIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H](O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101031063
Record name Cubebin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18423-69-3
Record name (2S,3R,4R)-3,4-Bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-2-furanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18423-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cubebin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018423693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cubebin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-3,4-dipiperonylfuran-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.440
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CUBEBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J237078S8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cubebin
Reactant of Route 2
Cubebin
Reactant of Route 3
Cubebin
Reactant of Route 4
Cubebin
Reactant of Route 5
Reactant of Route 5
Cubebin
Reactant of Route 6
Reactant of Route 6
Cubebin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.